2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a complex organic compound that features a combination of heterocyclic structures, including furan, pyridine, triazole, and naphthalene
Properties
Molecular Formula |
C24H19N5O2S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H19N5O2S/c30-22(26-21-9-3-6-17-5-1-2-8-20(17)21)16-32-24-28-27-23(18-10-12-25-13-11-18)29(24)15-19-7-4-14-31-19/h1-14H,15-16H2,(H,26,30) |
InChI Key |
LTYLUNLADAHSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final step involves the attachment of the naphthalene moiety through an acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
2.1. Triazole Ring Formation
The triazole core is synthesized through a cycloaddition reaction between a diazene and an alkyne. For example:
-
Reagents : 1,3-diazenes (e.g., hydrazoic acid derivatives) and alkynes (e.g., pyridin-4-ylacetylene).
-
Conditions : Catalytic copper(I) salts (e.g., CuI) in polar aprotic solvents like DMF.
-
Mechanism : The 1,3-dipolar cycloaddition forms the 1,2,4-triazole ring, with substituents at positions 4 and 5 determined by the starting alkyne.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cycloaddition | 1,3-Diazenes, CuI, DMF | Triazole core |
2.2. Sulfanylation
The sulfanyl group is introduced via S-alkylation of the triazole-thiol precursor. For example:
-
Reagents : Triazole-thiol (e.g., 4H-1,2,4-triazol-3-thiol), ethyl bromoacetate.
-
Conditions : Sodium hydroxide (NaOH) in ethanol.
-
Mechanism : The thiol group undergoes nucleophilic substitution with the alkylating agent, yielding the sulfanyl-acetamide intermediate.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| S-Alkylation | Triazole-thiol, NaOH, EtOH | Sulfanyl-acetamide |
2.3. Acetamide Coupling
The naphthalen-1-yl acetamide moiety is coupled via amide bond formation . For example:
-
Reagents : Naphthalen-1-ylamine, acetic acid chloride.
-
Conditions : Coupling agents (e.g., HATU) in DMF, followed by purification via column chromatography.
-
Mechanism : The amine reacts with the acyl chloride to form the acetamide bond, stabilized by the aromatic naphthalenyl group.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amide Coupling | Naphthalen-1-ylamine, HATU, DMF | Acetamide moiety |
Functional Group Transformations
The compound undergoes several functional group transformations to enhance its biological activity:
3.1. Hydrolysis of the Acetamide Group
The acetamide group can hydrolyze under basic conditions to yield the corresponding carboxylic acid:
-
Reagents : Sodium hydroxide (NaOH) in aqueous ethanol.
-
Mechanism : Nucleophilic attack of the hydroxide ion on the carbonyl carbon, cleaving the amide bond .
3.2. Oxidation of the Sulfanyl Group
The sulfanyl group can oxidize to a sulfonyl group under oxidative conditions:
-
Reagents : Hydrogen peroxide (H₂O₂) in acidic media (e.g., HCl).
-
Conditions : Room temperature for 2–3 hours.
-
Mechanism : Oxidative conversion of the -SH group to -SO₂H, enhancing stability and solubility.
| Transformation | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | NaOH, EtOH, 80°C | Carboxylic acid | |
| Oxidation | H₂O₂, HCl | Sulfonyl derivative |
Characterization and Stability
The compound is characterized using advanced analytical techniques:
4.1. Spectroscopic Analysis
-
NMR : Confirms the aromatic proton environments of the naphthalenyl and pyridinyl groups, as well as the amide and sulfanyl functionalities.
-
HRMS : Verifies the molecular formula (C₂₅H₂₀N₅O₂S) and molecular weight (456.48 g/mol).
4.2. Stability Studies
-
Thermal Stability : The compound exhibits moderate stability under standard conditions, with decomposition observed above 250°C.
-
Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water.
Biological Relevance
The compound’s structural features suggest potential applications in medicinal chemistry:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with triazole structures have shown effectiveness against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The mechanism of action often involves the inhibition of specific kinases or pathways critical for tumor growth and survival .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Triazole derivatives are known to possess antifungal properties, making this compound a candidate for further investigation in treating fungal infections. Studies have shown that modifications in the triazole ring can enhance antifungal efficacy against resistant strains .
Anti-inflammatory Effects
In silico studies have indicated that similar compounds can act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests that 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide may also exhibit anti-inflammatory effects, warranting further experimental validation .
Agricultural Applications
The compound may have potential applications in agriculture as a fungicide or plant growth regulator. The triazole ring is often associated with fungicidal activity due to its ability to inhibit sterol biosynthesis in fungi. Research into similar compounds has shown promise in protecting crops from various fungal diseases while promoting healthy growth .
Material Science Applications
In material science, compounds containing triazole groups are being explored for their use in creating novel polymers and coatings with enhanced properties such as UV resistance and thermal stability. The unique chemical structure of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide could lead to innovative applications in developing advanced materials for electronics and protective coatings .
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is unique due to its combination of multiple heterocyclic rings and functional groups
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing key research findings and case studies.
- Molecular Formula : C14H12N4O3S
- Molecular Weight : 316.34 g/mol
- CAS Number : 557062-86-9
Biological Activity Overview
The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets. The specific compound exhibits promising activity in several areas:
Antimicrobial Activity
Research has demonstrated that triazole derivatives often exhibit significant antimicrobial properties. For instance:
- A study reported that similar triazole compounds showed high antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from to against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC () |
|---|---|---|
| Triazole A | S. aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
| Target Compound | Pseudomonas aeruginosa | TBD |
Antifungal Activity
Triazole compounds are also recognized for their antifungal properties:
- The compound has been shown to inhibit fungal strains effectively, with some derivatives exhibiting antifungal activity that outperformed standard treatments like ketoconazole .
Anticancer Activity
The anticancer potential of triazoles is being explored extensively:
- Triazole derivatives have been implicated in the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
The efficacy of triazole compounds is often linked to their structural features. Key observations include:
- Substituent Effects : The presence of different substituents on the triazole ring can enhance or diminish biological activity.
- Hybridization : Compounds that incorporate multiple pharmacophores tend to exhibit synergistic effects .
Case Studies
- Antibacterial Screening :
- Antifungal Efficacy :
- Cancer Cell Studies :
Q & A
Q. What is the standard synthetic route for this compound, and how can reaction conditions be optimized?
The synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring. Optimization includes controlling stoichiometry, temperature (e.g., reflux at 150°C), and catalysts (e.g., pyridine/zeolite) to enhance yield and purity . Characterization via NMR, IR, and elemental analysis confirms structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., furan, pyridine, and naphthalene moieties).
- IR spectroscopy : Identifies functional groups (C=O at ~1670 cm⁻¹, C-S stretching at ~1250 cm⁻¹).
- LC-MS : Validates molecular weight and fragmentation patterns .
Q. How is anti-exudative activity evaluated in preclinical models?
Activity is tested in formalin-induced edema models in rats. Compounds are administered at 50–100 mg/kg doses, with exudate volume measured over 24–48 hours. Statistical analysis (e.g., ANOVA) compares treated vs. control groups .
Advanced Research Questions
Q. How do structural modifications at the triazole ring influence anti-exudative activity?
Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the phenyl residue or acetyl radicals enhances activity by modulating electron density and hydrogen-bonding capacity. For example, 3-nitro substitution increases AEA by 40% compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) predicts binding affinities to inflammatory targets like COX-2 .
Q. What computational strategies predict biological activity and guide synthesis?
- PASS Program : Predicts anti-inflammatory, analgesic, and anti-exudative potential based on structural descriptors .
- Molecular Dynamics Simulations : Assess stability of ligand-target complexes (e.g., TNF-α or IL-6 receptors) to prioritize synthetic targets .
Q. How can contradictory data on substituent effects be resolved?
Discrepancies may arise from differences in bioavailability or assay conditions. Systematic studies should:
Q. Are alternative synthetic routes (e.g., click chemistry) feasible for this scaffold?
While traditional methods rely on alkylation/condensation, 1,3-dipolar cycloaddition (click chemistry) between azides and alkynes offers modularity. For example, copper-catalyzed reactions in t-BuOH/H₂O yield triazole-linked analogs with comparable activity . However, scalability and regioselectivity require optimization .
Methodological Notes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
